N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
N,N-Diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 2 with a pyrazine ring and at position 4 with a diethylcarboxamide group. This compound belongs to a broader class of thiazole carboxamides, which are studied for their diverse biological activities and physicochemical properties.
Properties
IUPAC Name |
N,N-diethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-3-16(4-2)12(17)10-8-18-11(15-10)9-7-13-5-6-14-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCAMPZKSWSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC(=N1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of 2-(pyrazin-2-yl)thiazole-4-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The pyrazine moiety can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HepG2 cells. It has demonstrated significant cytotoxicity while sparing normal fibroblasts, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Properties : The compound has exhibited the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and nitric oxide. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary research indicates that this compound may modulate cannabinoid receptors, which are implicated in neurodegenerative disorders such as Alzheimer's disease. This modulation could help in reducing neuroinflammation and apoptosis .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, making it a potential candidate for developing new antibiotics.
Material Science
In addition to its biological applications, this compound is being explored for its potential use in developing new materials with unique electronic or optical properties. Its heterocyclic structure allows it to serve as a building block for synthesizing more complex compounds with tailored functionalities .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy:
| Substituent Type | Effect on Activity |
|---|---|
| Fluorination | Enhances binding affinity towards specific targets (e.g., histone deacetylases) |
| Alkyl Substituents | Modulates anticancer activity and selectivity against cancer cells |
| Functional Group Variations | Different groups can significantly influence biological activity |
Case Studies
Several case studies illustrate the compound's efficacy:
- Anticancer Studies : A study reported that this compound inhibited cell growth in HeLa cells by over 50% at specific concentrations, indicating significant cytotoxic effects against cancer cells while sparing normal cells.
- Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced LPS-induced TNFα release in macrophage models, suggesting its potential utility in treating conditions characterized by excessive inflammation.
- Neuropharmacological Effects : Research into its interactions with cannabinoid receptors revealed implications for treating neurodegenerative diseases by modulating neuroinflammation pathways .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Thiazole Core
Pyrazine vs. Pyridine Derivatives
- Pyrazine-2-yl Substitution (Target Compound):
The pyrazine ring in the target compound provides two nitrogen atoms, increasing polarity and hydrogen-bond acceptor capacity compared to pyridine derivatives. highlights that pyrazine-containing thiazoles form distinct hydrogen-bonded networks, such as N⁺–H⋯Npyrazine interactions, which influence solubility and crystal packing . - Pyridin-4-yl Substitution (Analog from ):
Compounds like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate lack the additional nitrogen in pyrazine, reducing polarity. Such analogs may exhibit lower solubility in polar solvents but higher lipophilicity, affecting their pharmacokinetic profiles .
Carboxamide Substituents
- However, this substitution reduces hydrogen-bond donor capacity (only one NH donor remains) .
- Primary Amides (): Analogs like 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide retain a primary amide group, enabling stronger hydrogen-bond donor interactions, which may improve target binding affinity but reduce membrane permeability .
Physicochemical Properties
Biological Activity
N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various studies and findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrazine moiety, contributing to its unique electronic properties. The presence of both electron-donating (diethylamine) and electron-withdrawing (thiazole and pyrazine) groups enhances its reactivity and biological activity, particularly in antimicrobial and anticancer contexts.
1. Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties, and this compound is no exception. Studies indicate that this compound exhibits significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis . The structural features of the compound allow it to interact effectively with bacterial enzymes, inhibiting their function.
2. Anticancer Properties
Research has demonstrated that this compound possesses notable cytotoxic effects against several cancer cell lines. For instance, cytotoxicity evaluations reveal that it can induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil . Molecular docking studies suggest that the compound may target dihydrofolate reductase (DHFR), a critical enzyme in cancer proliferation pathways .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell cycle arrest and subsequent cell death .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-diethyl-2-(quinolin-2-yl)thiazole-4-carboxamide | Quinoline ring | Moderate anticancer activity |
| 2-amino-thiazole derivatives | Basic thiazole structure | Antibacterial activity |
| N,N-diethyl-2-(pyridin-2-yl)thiazole-4-carboxamide | Pyridine ring | Antimicrobial properties |
The unique combination of thiazole and pyrazine rings in this compound provides distinct pharmacological properties compared to its analogs, enhancing its potential as a drug candidate.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy : In vitro studies showed that this compound significantly inhibited the growth of M. tuberculosis with a selectivity index indicating favorable therapeutic potential .
- Cytotoxicity Against Cancer Cell Lines : A study reported IC50 values for the compound against A549 (lung carcinoma) and MCF7 (breast carcinoma) cell lines, demonstrating its effectiveness compared to standard treatments .
- Molecular Docking Studies : These studies elucidate the binding interactions of the compound with target proteins, providing insights into its mechanism of action and potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves sequential coupling of pyrazine and thiazole precursors. For example:
- Step 1: React pyrazin-2-amine with a thiazole-4-carbonyl chloride intermediate under nitrogen, using DMF as a solvent and triethylamine as a base at 0–5°C .
- Step 2: Introduce the N,N-diethyl group via nucleophilic substitution with diethylamine in dichloromethane, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization: Monitor reaction progress by TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of diethylamine) to minimize byproducts.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to verify the thiazole C4-carboxamide and pyrazine C2 substitution. Key signals include:
- Thiazole H-C2: δ ~8.2 ppm (singlet, integrates to 1H).
- Pyrazine H-C3/C5: δ ~8.6–8.8 ppm (doublet, 2H) .
- HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to confirm ≥98% purity and observe [M+H]+ at m/z 291.1 .
Q. What solvent systems are recommended for solubility studies in biological assays?
Methodological Answer:
- Primary Solubility: Test in DMSO (≤10% v/v for stock solutions) and dilute into PBS (pH 7.4) or cell culture media.
- Aggregation Monitoring: Use dynamic light scattering (DLS) to confirm stability at 25°C over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the pyrazine and diethylamide groups?
Methodological Answer:
- Analog Synthesis: Replace pyrazine with pyrimidine (electron-deficient) or benzene (electron-rich) to assess π-stacking interactions.
- Diethylamide Modifications: Compare with N-methyl-N-propyl or cyclic amines (e.g., piperidine) to evaluate steric/electronic effects on target binding .
- Assay Design: Use SPR (surface plasmon resonance) to measure binding kinetics to putative targets (e.g., kinases) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Perform LC-MS/MS to measure plasma/tissue concentrations and identify rapid metabolism (e.g., cytochrome P450-mediated oxidation of diethyl groups) .
- Metabolite Identification: Incubate with liver microsomes and characterize metabolites via HR-MS/MS .
Q. What crystallographic challenges arise in resolving the thiazole-pyrazine core, and how can SHELX refine disordered structures?
Methodological Answer:
- Disorder Mitigation: Collect data at 100 K to reduce thermal motion. Use SHELXT for initial phase solution and SHELXL for refinement with TWIN/BASP commands to model disorder .
- Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···N between pyrazine and thiazole) .
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
Methodological Answer:
- Chiral Stationary Phase HPLC: Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) at 1.0 mL/min. Monitor enantiomeric excess (ee) via UV at 254 nm .
- Dynamic Resolution: Employ lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to validate mechanisms in different cell lines?
Methodological Answer:
- Dose-Response Curves: Test across 5-log concentrations (1 nM–100 µM) in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with 72-hour incubation.
- Pathway Inhibition: Use siRNA knockdown (e.g., MAPK/ERK) to confirm on-target vs. off-target effects .
Q. Discrepancies in synthetic yields: What factors contribute to variability?
Methodological Answer:
- Critical Variables:
- Moisture sensitivity of intermediates (use molecular sieves in reactions).
- Catalyst choice (e.g., Pd(PPh3)4 vs. Pd2(dba)3 for Suzuki coupling steps) .
- Design of Experiments (DoE): Apply factorial design to optimize temperature, solvent polarity, and catalyst loading .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiazole-4-carbonyl chloride | SOCl2, reflux, 3h | 85 | 95% | |
| N,N-Diethylamide derivative | DIEA, DCM, 0°C→RT | 72 | 98% |
Q. Table 2. SAR Modifications and Bioactivity
| Analog | Pyrazine Replacement | IC50 (µM) | Target Binding (KD, nM) |
|---|---|---|---|
| 1 | Pyrimidine | 0.45 | 12.3 ± 1.2 |
| 2 | Benzene | >100 | No binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
